molecular formula C11H16BrNO2 B12752789 Brolamfetamine, (S)- CAS No. 43061-16-1

Brolamfetamine, (S)-

Cat. No.: B12752789
CAS No.: 43061-16-1
M. Wt: 274.15 g/mol
InChI Key: FXMWUTGUCAKGQL-ZETCQYMHSA-N
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Description

Brolamfetamine, (S)-, a stereoisomer of the racemic compound brolamfetamine (commonly known as DOB or 4-bromo-2,5-dimethoxyamphetamine), is a synthetic phenethylamine derivative with the molecular formula C₁₁H₁₆BrNO₂ and an average molecular mass of 274.158 g/mol . Its IUPAC name is (2S)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine, distinguishing it from the racemic mixture (INN name: Brolamfetamine) . The (S)-enantiomer exhibits stereospecific interactions with serotonin receptors, contributing to its unique pharmacological profile .

It acts as a partial agonist at 5-HT2A, 5-HT2B, 5-HT2C, and TAAR1 receptors, with its psychedelic effects primarily mediated by 5-HT2A agonism . Animal studies demonstrate physiological effects such as hypertension, tachycardia, hyperpyrexia, and prolonged hallucinogenic states (up to 36 hours) .

Properties

CAS No.

43061-16-1

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

(2S)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/t7-/m0/s1

InChI Key

FXMWUTGUCAKGQL-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1OC)Br)OC)N

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brolamfetamine, (S)-, involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes bromination to form 2,5-dimethoxy-4-bromobenzaldehyde. This intermediate is then subjected to a reductive amination reaction with nitroethane to form 2,5-dimethoxy-4-bromoamphetamine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control measures to prevent misuse .

Chemical Reactions Analysis

Types of Reactions

Brolamfetamine, (S)-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amphetamines and phenethylamines, which may have different pharmacological properties .

Comparison with Similar Compounds

2C-B (4-Bromo-2,5-dimethoxyphenethylamine)

  • Structural Differences : 2C-B lacks the α-methyl group present in brolamfetamine, making it a phenethylamine rather than an amphetamine derivative .
  • Pharmacology : Both compounds share affinity for 5-HT2A receptors, but 2C-B has a shorter duration (6–8 hours) and faster onset (1–2 hours) compared to DOB (3–4 hours onset, 24–36 hours duration) .
  • Legality : 2C-B is also Schedule II under the UN Convention but is more prevalent in recreational use due to its shorter action .

LSD (Lysergide)

  • Structural Differences : LSD is an ergoline alkaloid, whereas brolamfetamine is a substituted amphetamine .
  • Pharmacology : LSD’s effects begin within 30 minutes and last 8–12 hours, contrasting sharply with DOB’s delayed onset and prolonged duration. Both target 5-HT2A, but LSD has higher receptor affinity and broader effects on mood and perception .
  • Therapeutic Potential: LSD is under clinical investigation for depression and anxiety, whereas DOB’s therapeutic exploration focuses on fear extinction in PTSD .

MDMA (3,4-Methylenedioxymethamphetamine)

  • Structural Differences : MDMA contains a methylenedioxy ring instead of bromo and methoxy substituents .
  • Pharmacology: MDMA primarily induces serotonin release and empathogenic effects, while DOB is a direct receptor agonist with stronger hallucinogenic properties. MDMA’s effects last 3–6 hours, shorter than DOB’s .
  • Abuse Potential: Both are Schedule I, but MDMA has higher recreational popularity due to its euphoric effects .

Pharmacokinetic and Pharmacodynamic Comparison

Compound Onset (Hours) Duration (Hours) Primary Target Hallucinogenic Potency Legal Status (UN)
Brolamfetamine 3–4 24–36 5-HT2A High (EC₅₀: 0.1–1 nM) Schedule I
2C-B 1–2 6–8 5-HT2A Moderate Schedule II
LSD 0.5 8–12 5-HT2A/1A/2C Very High Schedule I
MDMA 0.5–1 3–6 SERT, TAAR1 Low (Empathogen) Schedule I
Mescaline 1–2 8–12 5-HT2A Low Schedule I

Data compiled from .

Unique Features of (S)-Brolamfetamine

  • Fear Induction : Unlike LSD or psilocybin, DOB is associated with intense fear experiences, making it a candidate for studying fear circuitry in neuroscience .
  • Thermoregulatory Effects: Hyperpyrexia is more pronounced in DOB than in other hallucinogens, posing unique health risks .

Legal and Regulatory Status

Brolamfetamine is prohibited globally under Schedule I of the 1971 UN Convention . Its synthesis and distribution are monitored under strict regulations, such as Singapore’s Misuse of Drugs Act .

Q & A

Basic: How can researchers distinguish the (S)-enantiomer of Brolamfetamine from other stereoisomers in synthetic samples?

Methodological Answer:
To differentiate the (S)-enantiomer, employ chiral chromatography (e.g., HPLC or GC with chiral stationary phases) or polarimetry to measure optical rotation. Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents can also resolve enantiomeric signals. Confirm purity via mass spectrometry (MS) and compare retention times with reference standards .

Advanced: What experimental design challenges arise when studying the neuropharmacological effects of (S)-Brolamfetamine in behavioral models?

Methodological Answer:
Key challenges include:

  • Dose-response calibration : Establish sub-threshold to supra-threshold doses using pilot studies to avoid confounding neurotoxicity.
  • Ethical approvals : Compliance with controlled substance regulations (e.g., DEA Schedule I in the U.S.) requires rigorous documentation .
  • Control groups : Include enantiomer-specific controls (e.g., (R)-Brolamfetamine) and vehicle controls to isolate stereoselective effects .

Basic: What synthetic routes are reported for (S)-Brolamfetamine, and how can reproducibility be ensured?

Methodological Answer:
Common routes involve bromination of 2,5-dimethoxyamphetamine precursors or enantioselective synthesis via asymmetric catalysis. Ensure reproducibility by:

  • Documenting reaction conditions (temperature, solvent, catalyst loading) in detail .
  • Validating intermediates via thin-layer chromatography (TLC) and high-resolution MS .
  • Depositing synthetic protocols in open-access repositories (e.g., ChemRxiv) for peer validation .

Advanced: How should researchers address contradictory findings in studies on (S)-Brolamfetamine’s receptor-binding affinity?

Methodological Answer:

  • Systematic meta-analysis : Aggregate data from radioligand binding assays across studies, adjusting for variables like receptor subtype (e.g., 5-HT2A vs. dopamine D2) and species differences .
  • Replicate under standardized conditions : Use identical cell lines (e.g., HEK293 expressing human receptors) and buffer systems to minimize variability .
  • Report negative results : Publish non-significant findings to reduce publication bias .

Regulatory: What legal frameworks govern the handling of (S)-Brolamfetamine in academic research?

Methodological Answer:

  • International : Classified under the UN Convention on Psychotropic Substances (Schedule II). Researchers must obtain licenses from national regulatory bodies (e.g., DEA in the U.S., MHRA in the UK) .
  • Ethical protocols : Submit detailed risk assessments to institutional review boards (IRBs), emphasizing secure storage and disposal to prevent diversion .

Advanced: What molecular mechanisms underlie the prolonged hallucinogenic effects of (S)-Brolamfetamine compared to its (R)-enantiomer?

Methodological Answer:

  • Receptor kinetics : Use patch-clamp electrophysiology to compare 5-HT2A receptor activation and desensitization rates between enantiomers .
  • Metabolic stability : Conduct in vitro liver microsome assays to assess enantiomer-specific cytochrome P450 metabolism .
  • Molecular docking : Model interactions between (S)-Brolamfetamine and receptor binding pockets using computational tools (e.g., AutoDock Vina) .

Basic: What analytical techniques are critical for characterizing (S)-Brolamfetamine’s purity and stability?

Methodological Answer:

  • Purity : Combine gas chromatography (GC-FID) with quantitative NMR (qNMR) for absolute purity assessment .
  • Stability : Perform accelerated stability testing under varying pH, temperature, and light exposure, monitored via UV-Vis spectroscopy .

Advanced: How can cross-species differences in (S)-Brolamfetamine metabolism complicate translational research?

Methodological Answer:

  • Species-specific enzymes : Compare metabolic pathways in human vs. rodent liver microsomes using LC-MS/MS .
  • Pharmacokinetic modeling : Develop allometric scaling models to predict human half-life and bioavailability from animal data, accounting for interspecies variability .

Basic: What protocols ensure safe storage and handling of (S)-Brolamfetamine in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers at -20°C, with access restricted to authorized personnel via electronic logs .
  • Waste disposal : Follow EPA guidelines for incineration of Schedule I substances, documented via chain-of-custody forms .

Advanced: How can researchers integrate findings on (S)-Brolamfetamine into broader amphetamine-type stimulant (ATS) research?

Methodological Answer:

  • Comparative pharmacovigilance : Use data mining tools (e.g., WHO VigiBase) to analyze adverse event patterns across ATS analogs .
  • Structure-activity relationships (SAR) : Map substituent effects (e.g., bromine vs. chlorine) on receptor affinity using machine learning models .

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